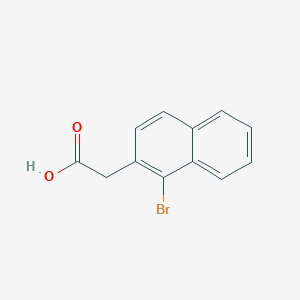
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in the scientific community due to their broad range of applications . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .Chemical Reactions Analysis
Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Physical And Chemical Properties Analysis
The compound “2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine” has a molecular weight of 190.29 . It is a liquid at room temperature and should be stored at 4°C .Mécanisme D'action
Safety and Hazards
The compound is classified under the GHS05 pictogram, with the signal word "Danger" . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Due to the diverse biological activities of THIQ based compounds against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely focus on the development of new and environmentally friendly methods for the synthesis of THIQ derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine involves the condensation of 2-aminoquinoline with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "2-aminoquinoline", "1,2,3,4-tetrahydroisoquinoline", "Catalyst (e.g. palladium on carbon, Raney nickel)", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Step 1: Condensation of 2-aminoquinoline with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst (e.g. palladium on carbon, Raney nickel) to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a suitable reducing agent (e.g. sodium borohydride, lithium aluminum hydride) to yield the final product, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine." ] } | |
Numéro CAS |
1154583-56-8 |
Nom du produit |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine |
Formule moléculaire |
C18H17N3 |
Poids moléculaire |
275.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



